molecular formula C10H14BrNO B10882782 N-(5-bromo-2-methoxybenzyl)ethanamine

N-(5-bromo-2-methoxybenzyl)ethanamine

Cat. No.: B10882782
M. Wt: 244.13 g/mol
InChI Key: IKSYUECZSGSKMD-UHFFFAOYSA-N
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Description

  • N-(5-bromo-2-methoxybenzyl)ethanamine is a chemical compound with the molecular formula C10H14BrNO. It consists of an ethylamine group (–NH2) attached to a benzyl moiety substituted with a bromine atom and a methoxy group.
  • The compound’s structure is as follows:

    C10H14BrNO\text{C}_{10}\text{H}_{14}\text{BrNO} C10​H14​BrNO

  • It is a solid compound, often encountered as its hydrochloride salt (this compound hydrochloride).
  • Preparation Methods

      Synthetic Routes: The synthesis of N-(5-bromo-2-methoxybenzyl)ethanamine involves several steps. One common approach is the reaction of 5-bromo-2-methoxybenzaldehyde with ethylamine under appropriate conditions.

      Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale production.

  • Chemical Reactions Analysis

      Reactivity: N-(5-bromo-2-methoxybenzyl)ethanamine can undergo various reactions, including

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activity.

      Medicine: Possible applications in drug discovery.

      Industry: May serve as an intermediate in fine chemical production.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.
    • Potential molecular targets and pathways could involve interactions with receptors, enzymes, or cellular signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C10H14BrNO

    Molecular Weight

    244.13 g/mol

    IUPAC Name

    N-[(5-bromo-2-methoxyphenyl)methyl]ethanamine

    InChI

    InChI=1S/C10H14BrNO/c1-3-12-7-8-6-9(11)4-5-10(8)13-2/h4-6,12H,3,7H2,1-2H3

    InChI Key

    IKSYUECZSGSKMD-UHFFFAOYSA-N

    Canonical SMILES

    CCNCC1=C(C=CC(=C1)Br)OC

    Origin of Product

    United States

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